molecular formula C12H20N4O B2756878 6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine CAS No. 2034461-31-7

6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine

Cat. No.: B2756878
CAS No.: 2034461-31-7
M. Wt: 236.319
InChI Key: JSFMWPABLOKHIM-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a dimethylmorpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine typically involves the reaction of 2,6-dimethylmorpholine with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a Mannich reaction, where formaldehyde and a secondary amine (such as dimethylamine) are reacted with the pyrimidine precursor to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,6-Dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit kinase enzymes involved in cell signaling, thereby influencing cellular processes like proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler analog used in various chemical syntheses.

    N,N-Dimethylpyrimidin-4-amine: Another related compound with similar structural features.

Uniqueness

6-(2,6-Dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine is unique due to the presence of both the dimethylmorpholine and dimethylpyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9-6-16(7-10(2)17-9)12-5-11(15(3)4)13-8-14-12/h5,8-10H,6-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFMWPABLOKHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=NC=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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